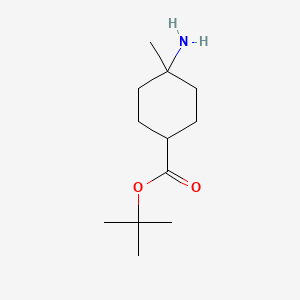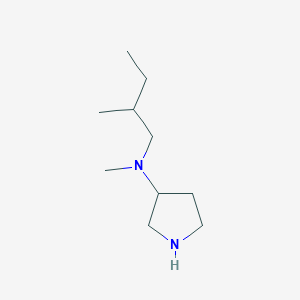
1-(3-Chloro-2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 3-chloro-2-fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)piperazine typically involves the reaction of 3-chloro-2-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has been explored as a potential psychoactive substance and may have applications in the development of new therapeutic agents.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter activity, providing insights into its potential effects on the central nervous system.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, making it valuable in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those related to serotonin and dopamine. This interaction can modulate neurotransmitter release and uptake, leading to its psychoactive effects .
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)piperazine: Similar in structure but lacks the fluorine substituent.
1-(4-Chlorophenyl)piperazine: Another related compound with the chlorine substituent at a different position on the phenyl ring.
1-(4-Fluorophenyl)piperazine: Contains a fluorine substituent but lacks the chlorine atom.
Uniqueness: 1-(3-Chloro-2-fluorophenyl)piperazine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other phenylpiperazine derivatives .
Propiedades
Fórmula molecular |
C10H12ClFN2 |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
1-(3-chloro-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Clave InChI |
KZWPMWSGCNWTSB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)



![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
